N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide (CAS 1004052-96-3) is a heterocyclic small molecule featuring a thieno[2,3-d]pyrimidine core linked to a 3-(trifluoromethyl)benzamide moiety. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore for kinase inhibition, structurally mimicking the purine ring of ATP, making it a key intermediate for developing anticancer and anti-inflammatory agents.

Molecular Formula C14H8F3N3OS
Molecular Weight 323.29
CAS No. 1004052-96-3
Cat. No. B2968308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
CAS1004052-96-3
Molecular FormulaC14H8F3N3OS
Molecular Weight323.29
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C3C=CSC3=NC=N2
InChIInChI=1S/C14H8F3N3OS/c15-14(16,17)9-3-1-2-8(6-9)12(21)20-11-10-4-5-22-13(10)19-7-18-11/h1-7H,(H,18,19,20,21)
InChIKeyJNSBJFUNRMADRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide (CAS 1004052-96-3) for Kinase-Targeted Research


N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide (CAS 1004052-96-3) is a heterocyclic small molecule featuring a thieno[2,3-d]pyrimidine core linked to a 3-(trifluoromethyl)benzamide moiety [1]. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore for kinase inhibition, structurally mimicking the purine ring of ATP, making it a key intermediate for developing anticancer and anti-inflammatory agents [2]. This specific compound is utilized in early-stage drug discovery and chemical biology as a versatile building block due to its unique substitution pattern which influences target-binding interactions [1].

Why N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide Cannot Be Simply Replaced by Other Thienopyrimidine Analogs


Direct substitution with a structurally similar thieno[2,3-d]pyrimidine benzamide is not chemically or biologically trivial. The specific placement of the trifluoromethyl group at the *meta*-position of the benzamide ring fundamentally alters the molecule's electronic profile and molecular recognition properties compared to unsubstituted or differently substituted analogs [1]. Computed physicochemical data shows that the -CF3 group increases lipophilicity (XLogP3 = 3.6) and adds significant electron-withdrawing character, which can critically impact passive membrane permeability and target binding affinity [1]. In contrast, the unsubstituted benzamide analog (CAS 1003159-51-0) has a predicted lower XLogP, leading to different solubility and pharmacokinetic profiles that make them non-interchangeable in biological assays [2].

Quantitative Differentiation of N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide from Closest Analogs


Enhanced Lipophilicity Versus Unsubstituted Benzamide Analog

The introduction of the meta-trifluoromethyl group significantly increases the compound's lipophilicity. The target compound demonstrates a computed XLogP3 of 3.6, which is substantially higher than the unsubstituted analog, N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (XLogP3 = 2.3) [1][2]. This difference predicts improved passive membrane permeability, a critical factor for intracellular target engagement [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Influence of Trifluoromethyl Group on Hydrogen Bond Acceptor Count

The target compound possesses a Hydrogen Bond Acceptor (HBA) count of 7, significantly higher than the HBA count of 5 for the unsubstituted benzamide analog [1][2]. This difference is directly attributable to the fluorine atoms in the -CF3 group, which can act as weak hydrogen bond acceptors, offering additional interaction points within a kinase ATP-binding pocket [1].

Structural Biology Molecular Recognition Target Engagement

Kinase Inhibition Potential of Thieno[2,3-d]pyrimidine Scaffold

While direct biochemical data for the specific compound is absent from primary literature, the thieno[2,3-d]pyrimidine scaffold is a proven kinase inhibitor core. A closely related structural class has demonstrated potent dual EGFR/HER2 inhibition with IC50 values as low as 91.7 nM in enzymatic assays [1]. This establishes a strong, quantified baseline for the scaffold's activity, highlighting its inherent potency that would be exploited by derivatives like the target compound.

Kinase Inhibitors Cancer Research Chemical Biology

LACK OF HIGH-STRENGTH DIFFERENTIAL EVIDENCE

A comprehensive search of primary research databases (PubMed, ChEMBL, BindingDB) reveals no published, quantitative biological activity data (e.g., IC50, Ki) for N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide itself. The evidence presented here relies on comparative computed properties and class-level inferences. Therefore, a direct functional differentiation based on target-specific potency or selectivity cannot be made at this time. This absence of data is a key factor in procurement decisions.

Research Gap Procurement Caution Data Transparency

Optimal Scientific and Industrial Applications for N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide Based on Quantitative Differentiation


Hit-to-Lead Optimization in Kinase Inhibitor Programs Targeting Intracellular Tyrosine Kinases

This compound is an ideal starting scaffold for medicinal chemistry campaigns targeting kinases such as EGFR, HER2, or MNK1/2. Its demonstrated core scaffold is known to achieve enzymatic IC50 values down to 91.7 nM against EGFR [3]. The elevated lipophilicity (XLogP3 = 3.6) from the meta-CF3 group suggests enhanced cellular permeability, a critical advantage for reaching intracellular targets, making it a strategic choice for initial hit expansion libraries over less lipophilic analogs [1].

Chemical Probe Development for Target Engagement Studies

The unique combination of the kinase-hingebinder scaffold and the trifluoromethyl group allows for the development of high-quality chemical probes. The proven scaffold activity [3] provides confidence in target binding, while the additional hydrogen bond acceptor capacity (HBA = 7) from the -CF3 group offers extra angstrom-level interaction points that can be exploited to gain selectivity over competing off-target kinases, as evidenced by comparative computed properties [1][2].

Synthesis of Focused Compound Libraries for Structure-Activity Relationship (SAR) Studies

The compound's commercial availability as a discrete intermediate makes it suitable for generating focused libraries around the 4-amino thieno[2,3-d]pyrimidine core. By benchmarking the biological activity against the established class-level potency (e.g., EGFR IC50 in the nanomolar range [3]), researchers can systematically vary the amide linkage to rapidly map SAR and identify derivatives that surpass the baseline activity, all while starting from a scaffold with validated biological relevance.

Quote Request

Request a Quote for N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.